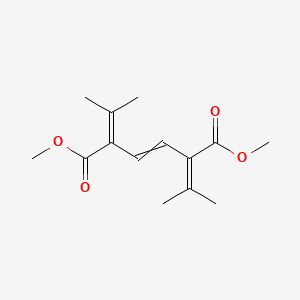
Dimethyl 2,5-di(propan-2-ylidene)hex-3-enedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2,5-di(propan-2-ylidene)hex-3-enedioate is an organic compound with the molecular formula C14H20O4. It is known for its unique structure, which includes two propan-2-ylidene groups attached to a hex-3-enedioate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2,5-di(propan-2-ylidene)hex-3-enedioate typically involves the reaction of dimethyl hex-3-enedioate with propan-2-ylidene compounds under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required purity standards .
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl 2,5-di(propan-2-ylidene)hex-3-enedioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Aplicaciones Científicas De Investigación
Dimethyl 2,5-di(propan-2-ylidene)hex-3-enedioate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biochemical applications.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: This compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Dimethyl 2,5-di(propan-2-ylidene)hex-3-enedioate exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
- Dimethyl 2,5-dimethylhex-3-enedioate
- Dimethyl 2,5-diethylhex-3-enedioate
- Dimethyl 2,5-dipropylhex-3-enedioate
Comparison: Dimethyl 2,5-di(propan-2-ylidene)hex-3-enedioate is unique due to its specific structural arrangement, which imparts distinct chemical properties compared to its analogs. For instance, the presence of propan-2-ylidene groups can influence its reactivity and stability, making it suitable for specific applications where other similar compounds may not perform as well .
Propiedades
Número CAS |
110362-79-3 |
|---|---|
Fórmula molecular |
C14H20O4 |
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
dimethyl 2,5-di(propan-2-ylidene)hex-3-enedioate |
InChI |
InChI=1S/C14H20O4/c1-9(2)11(13(15)17-5)7-8-12(10(3)4)14(16)18-6/h7-8H,1-6H3 |
Clave InChI |
GJLVWLBTXMMFBH-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C=CC(=C(C)C)C(=O)OC)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



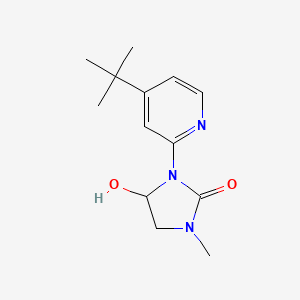
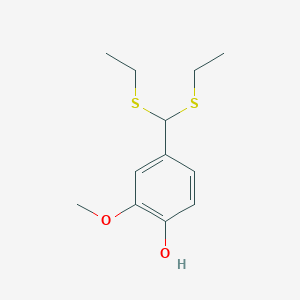
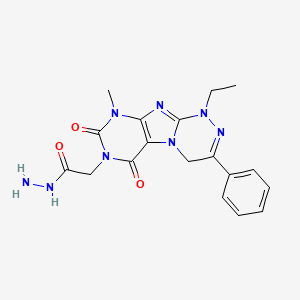
![3-Azido[2,3'-bithiophene]-2'-carbaldehyde](/img/structure/B14331758.png)
![1,1',1''-(Ethane-1,1,1-triyl)tris{4-[(prop-2-yn-1-yl)oxy]benzene}](/img/structure/B14331767.png)
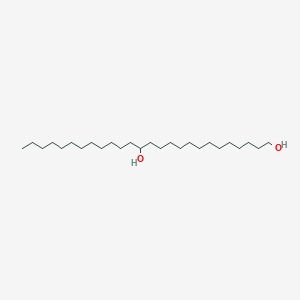
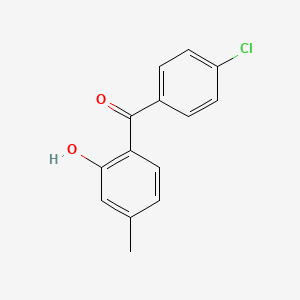
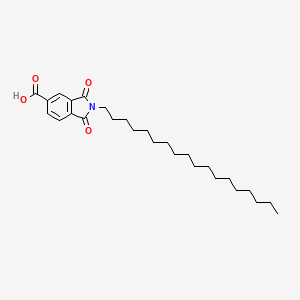
![4-[4-(Acetyloxy)phenyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate](/img/structure/B14331783.png)

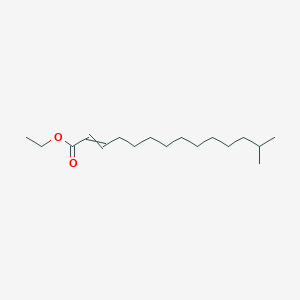
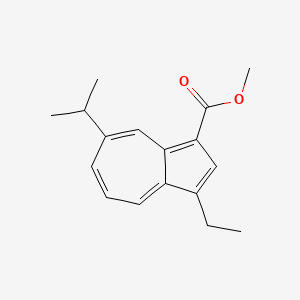
![2-{[(Pentafluorophenyl)methyl]amino}phenol](/img/structure/B14331823.png)
